molecular formula C15H19N3O3S B2952711 N-(isochroman-3-ylmethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034447-84-0

N-(isochroman-3-ylmethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2952711
CAS No.: 2034447-84-0
M. Wt: 321.4
InChI Key: WXMFOKIQZZYGBQ-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide (CAS 2034447-84-0) is a synthetic chemical compound with a molecular formula of C15H19N3O3S and a molecular weight of 321.39 g/mol . This molecule features a benzopyran (isochroman) ring system linked via a methylene group to a 1,2-dimethylimidazole sulfonamide moiety . The sulfonamide functional group is a key pharmacophore in medicinal chemistry, known to confer a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, making compounds with this group valuable for investigating diverse disease pathways . The specific structure of this compound, particularly the lack of an aromatic amine at the N4 position, suggests a potential profile distinct from classical antibacterial sulfonamides, which are often associated with allergic responses . Its structural features make it a compound of significant interest for research in chemical biology and for the development of novel therapeutic agents. Available for research applications, this product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-17-15(9-18(11)2)22(19,20)16-8-14-7-12-5-3-4-6-13(12)10-21-14/h3-6,9,14,16H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMFOKIQZZYGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isochroman-3-ylmethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic applications, and relevant research findings.

Molecular Information

  • Molecular Formula : C17H23N3O3S
  • Molecular Weight : 349.4 g/mol
  • IUPAC Name : N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1-propan-2-ylimidazole-4-sulfonamide

Structural Representation

The structural representation can be visualized in both 2D and 3D formats, highlighting the functional groups that contribute to its biological activity.

The biological activity of this compound has been associated with several mechanisms:

  • Antioxidant Activity : Compounds with similar isochroman structures have shown significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Antiplatelet Activity : Research indicates that analogues of isochromans exhibit potent antiplatelet effects, potentially useful in preventing thrombotic events. Some studies suggest that these compounds may inhibit cyclooxygenase enzymes involved in platelet aggregation .
  • Neurological Applications : Isochroman derivatives have been explored for their therapeutic potential in neurological disorders such as depression, anxiety, and cognitive impairments. The sulfonamide group may enhance the bioavailability and efficacy of these compounds in the central nervous system .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
AntiplateletInhibition of COX enzymes
Neurological EffectsModulation of neurotransmitter systems

Case Studies

  • Antioxidant Evaluation :
    A study synthesized several isochroman analogues, demonstrating that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid in DPPH assays. This suggests the potential for developing these compounds as therapeutic antioxidants .
  • Antiplatelet Activity :
    In vitro assays revealed that specific isochroman derivatives could inhibit arachidonic acid-induced platelet aggregation more effectively than aspirin, indicating a promising avenue for cardiovascular disease prevention .
  • Neurological Impact :
    A patent outlines the use of isochroman compounds for treating various neurological disorders, emphasizing their potential to alleviate symptoms associated with conditions like Alzheimer's and Parkinson's disease through modulation of central nervous system pathways .

Comparison with Similar Compounds

Physicochemical Properties

Key differences in substituents influence solubility, stability, and spectroscopic profiles:

Table 2: Physicochemical Comparison
Compound Molecular Weight Melting Point (°C) HPLC Retention (min) Solubility (Inferred)
Target Compound ~420–450 (estimated) N/A N/A Moderate (isochroman may enhance lipophilicity)
4BK 499.583 N/A N/A Likely low (aromatic substituents)
Compound 11 501.51 177–180 33.38 Low (chlorinated aromatic groups)
Compound 13 542.54 197–198 33.96 Very low (naphthalene group)

Key Observations :

  • The isochroman group in the target compound may improve solubility compared to chlorinated or naphthalene-containing analogs (e.g., Compound 13) due to its oxygenated heterocycle .
  • Melting points correlate with molecular symmetry and intermolecular interactions; bulky substituents (e.g., naphthalene in Compound 13) increase rigidity and melting points .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(isochroman-3-ylmethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide, and how can they be methodologically addressed?

  • Answer: The synthesis of sulfonamide-linked imidazole derivatives often faces challenges in regioselectivity and byproduct formation during coupling reactions. For example, hydrogenation steps may inadvertently trigger dehalogenation or ring-opening side reactions, as observed in analogous imidazole syntheses . To mitigate this, catalyst selection (e.g., Raney nickel over palladium on carbon) can suppress unwanted side reactions while maintaining high yields (up to 92% in optimized conditions). Rigorous monitoring via LC-MS or NMR during intermediate steps is critical for identifying and isolating impurities .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer: Multimodal characterization is essential. For example:

  • NMR: Analyze chemical shifts for the isochroman methyl group (δ ~1.38 ppm, d, J = 6.4 Hz) and imidazole protons (δ ~6.68–7.80 ppm) to confirm substitution patterns .
  • LC-MS/HPLC: Ensure >98% purity by tracking molecular ion peaks (e.g., ESIMS m/z ~392.2 for similar compounds) and retention times .
  • Elemental Analysis: Verify stoichiometry of C, H, N, and S to rule out incomplete sulfonamide coupling .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Answer: Prioritize target-specific assays based on structural analogs. For instance:

  • Enzyme Inhibition: Use fluorescence polarization assays for phosphodiesterase (PDE) inhibition, given the sulfonamide-imidazole scaffold’s relevance to PDE-binding pockets .
  • Cellular Uptake: Employ HPLC-coupled cell lysate analysis to quantify intracellular concentrations, adjusting logP via substituent modifications (e.g., isochroman’s lipophilic contribution) .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for this compound?

  • Answer: Quantum chemical calculations (e.g., DFT) can model transition states to identify energy barriers in sulfonamide coupling or cyclization steps. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, base strength) . Molecular dynamics simulations further predict solubility and aggregation behavior, guiding solvent selection (e.g., DMF vs. ethanol) .

Q. What statistical approaches resolve contradictions in activity data across different experimental batches?

  • Answer: Apply design of experiments (DoE) to isolate variables. For example:

  • Factorial Design: Test interactions between temperature (45°C vs. 25°C), catalyst loading, and base equivalents to identify critical factors affecting yield .
  • ANOVA: Analyze batch-to-batch variability in biological assays (e.g., IC50 values) to distinguish true pharmacological effects from synthetic artifacts .

Q. How can researchers address discrepancies in NMR spectra between theoretical predictions and experimental results?

  • Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in imidazole rings) or solvent interactions. Strategies include:

  • Variable Temperature NMR: Probe tautomeric equilibria by acquiring spectra at 25°C vs. −40°C .
  • COSY/NOESY: Resolve overlapping peaks caused by isochroman’s conformational flexibility .
  • Computational NMR: Compare experimental shifts with DFT-calculated values (software: Gaussian, ORCA) to validate assignments .

Q. What methodologies enable scalable synthesis without compromising stereochemical purity?

  • Answer: Continuous flow chemistry can enhance reproducibility. Key steps:

  • Catalyst Immobilization: Use packed-bed reactors with immobilized Raney nickel to minimize metal leaching during hydrogenation .
  • In-line Analytics: Integrate FTIR or Raman spectroscopy for real-time monitoring of sulfonamide coupling efficiency .

Methodological Resources

  • Synthetic Protocols: Optimized hydrogenation and cyclization conditions from analogous imidazole derivatives .
  • Data Analysis: Statistical DoE frameworks for reaction optimization .
  • Computational Tools: DFT for reaction modeling and molecular dynamics for solubility prediction .

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